1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of bromine and trifluoromethylthio groups to a phenyl ring, followed by the formation of the propan-2-one structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Trifluoromethylthio Group Introduction: This step involves the addition of the trifluoromethylthio group to the phenyl ring, which can be done using reagents like trifluoromethylthiolating agents.
Formation of Propan-2-one: The final step involves the formation of the propan-2-one structure, which can be achieved through various organic synthesis techniques.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of the propan-2-one structure allows for addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the effects of bromine and trifluoromethylthio groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine and trifluoromethylthio groups can interact with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the observed effects of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a bromomethyl group instead of a bromine atom.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound contains a trifluoromethyl group and a bromine atom but has a different overall structure.
Eigenschaften
Molekularformel |
C10H7Br2F3OS |
---|---|
Molekulargewicht |
392.03 g/mol |
IUPAC-Name |
1-bromo-3-[5-bromo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Br2F3OS/c11-5-8(16)4-6-3-7(12)1-2-9(6)17-10(13,14)15/h1-3H,4-5H2 |
InChI-Schlüssel |
KRCPSPZXUHZWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CC(=O)CBr)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.